2-{3-[(3,5-Dichloropyridin-2-YL)amino]-1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-{3-[(3,5-Dichloropyridin-2-YL)amino]-1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-(3-methoxyphenyl)acetamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a dichloropyridinyl group, a methoxyphenyl group, and an imidazolidinone core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(3,5-Dichloropyridin-2-YL)amino]-1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-(3-methoxyphenyl)acetamide typically involves multiple steps, including the formation of the imidazolidinone core, the introduction of the dichloropyridinyl group, and the attachment of the methoxyphenyl groups. Common reagents used in these reactions include dichloropyridine, methoxybenzene, and various catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(3,5-Dichloropyridin-2-YL)amino]-1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-(3-methoxyphenyl)acetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The dichloropyridinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{3-[(3,5-Dichloropyridin-2-YL)amino]-1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-(3-methoxyphenyl)acetamide: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-[(3,5-Dichloropyridin-2-YL)amino]-1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these actions can include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-{3-[(3,5-Dichloropyridin-2-YL)amino]-1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-(3-methoxyphenyl)acetamide include:
Pyrido[2,3-d]pyrimidin-5-one derivatives: Known for their biological activities, such as antiproliferative and antimicrobial effects.
Pyrrolo[2,3-d]pyrimidine derivatives: Investigated as potential multi-targeted kinase inhibitors and apoptosis inducers.
1,3,5-Triazines: Used in various applications, including herbicides and polymer photostabilizers.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C24H21Cl2N5O4S |
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Molecular Weight |
546.4 g/mol |
IUPAC Name |
2-[3-[(3,5-dichloropyridin-2-yl)amino]-1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C24H21Cl2N5O4S/c1-34-17-8-6-16(7-9-17)30-23(33)20(12-21(32)28-15-4-3-5-18(11-15)35-2)31(24(30)36)29-22-19(26)10-14(25)13-27-22/h3-11,13,20H,12H2,1-2H3,(H,27,29)(H,28,32) |
InChI Key |
XBGBIQQXWJUSPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(N(C2=S)NC3=C(C=C(C=N3)Cl)Cl)CC(=O)NC4=CC(=CC=C4)OC |
Origin of Product |
United States |
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